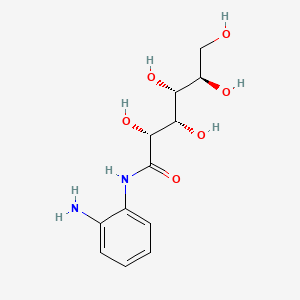

N-(2-Aminophenyl)-D-gluconamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

94071-04-2 |

|---|---|

Molecular Formula |

C12H18N2O6 |

Molecular Weight |

286.28 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-N-(2-aminophenyl)-2,3,4,5,6-pentahydroxyhexanamide |

InChI |

InChI=1S/C12H18N2O6/c13-6-3-1-2-4-7(6)14-12(20)11(19)10(18)9(17)8(16)5-15/h1-4,8-11,15-19H,5,13H2,(H,14,20)/t8-,9-,10+,11-/m1/s1 |

InChI Key |

GAJMSPIFEDMQCT-CHWFTXMASA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)N)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Aminophenyl D Gluconamide

Established Synthetic Pathways

The formation of an amide bond between D-gluconic acid and o-phenylenediamine (B120857) can be approached through direct reaction or by utilizing more reactive derivatives of the carboxylic acid.

The most straightforward conceptual approach to forming N-(2-Aminophenyl)-D-gluconamide is the direct condensation of D-gluconic acid with o-phenylenediamine. This reaction involves the formation of an amide bond with the elimination of a water molecule. However, this method is often hampered by significant challenges. The direct reaction typically requires high temperatures (often >150 °C) to drive off water, which can lead to decomposition of the sugar moiety and other side reactions.

A primary obstacle in this pathway is the lack of regioselectivity. Since o-phenylenediamine has two amino groups of similar reactivity, the reaction can lead to a mixture of the desired mono-amide, the di-acylated product, and unreacted starting materials, making purification difficult and lowering the yield of the target compound.

To circumvent the harsh conditions and poor selectivity of direct amidation, derivatives of D-gluconic acid can be used. The most effective and widely employed derivative for this purpose is its intramolecular ester, or lactone.

D-Glucono-1,5-lactone Pathway: D-glucono-1,5-lactone, also known as D-glucono-delta-lactone, is a cyclic ester that is readily available and produced commercially through the enzymatic oxidation of D-glucose. mdpi.com This lactone is an activated form of the carboxylic acid and reacts readily with amines under mild conditions without the need for a coupling agent.

The reaction mechanism involves the nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbonyl carbon of the lactone. This opens the ring and directly forms the stable amide bond, yielding this compound. This method is highly efficient and generally proceeds at or slightly above room temperature in various solvents, or even neat. A homologous series of N,N-di-n-alkyl-substituted amides has been successfully synthesized using this lactone-opening strategy. nih.gov The spontaneous hydrolysis of the lactone to gluconic acid in water is a competing reaction, so anhydrous conditions are often preferred. nih.gov

Other Derivatives: Another approach involves using per-O-acetylated D-gluconic acid. The acetyl protecting groups enhance solubility in organic solvents and can be removed in a subsequent step. This protected acid can then be coupled using standard methods.

Facilitated Amide Bond Formation via Coupling Agents

Modern organic synthesis frequently employs coupling agents to facilitate amide bond formation under mild conditions. These reagents activate the carboxylic acid group of D-gluconic acid, making it highly susceptible to nucleophilic attack by the amine.

Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or phosphonium (B103445) salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). For instance, N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-imidazole-carboxamides have been synthesized by activating the corresponding carboxylic acid with HATU or T3P (Propylphosphonic anhydride) before adding the amine. mdpi.com

A plausible route for synthesizing this compound would involve:

Protecting the hydroxyl groups of D-gluconic acid, typically via acetylation.

Activating the resulting per-O-acetyl-D-gluconic acid with a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

Adding o-phenylenediamine to the activated acid to form the acetylated amide.

Deprotecting the acetyl groups to yield the final product.

While effective, this method's primary drawback remains the potential for di-acylation of the diamine due to the high reactivity of the activated intermediate.

Exploration of Regioselective Synthesis and Yield Optimization

Achieving high yield in the synthesis of this compound is critically dependent on controlling the regioselectivity of the acylation.

Protecting Group Strategy: A reliable method to ensure mono-substitution is to use a protecting group strategy. One of the two amino groups of o-phenylenediamine can be temporarily blocked, leaving the other free to react. The N-tert-butyloxycarbonyl (Boc) group is commonly used for this purpose.

The synthetic sequence would be:

Mono-N-Boc protection: o-Phenylenediamine is reacted with a sub-stoichiometric amount of di-tert-butyl dicarbonate (B1257347) (Boc₂O) to produce N-Boc-o-phenylenediamine. nih.gov

Amidation: The protected diamine is then reacted with D-glucono-1,5-lactone or an activated D-gluconic acid derivative.

Deprotection: The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the second amino group, yielding the final product.

Reaction Condition Control: Yields of the mono-acylated product can be optimized by carefully controlling reaction conditions. Using a slight excess of o-phenylenediamine relative to the acylating agent (D-glucono-1,5-lactone) can statistically favor mono-substitution. Furthermore, slow addition of the lactone to a solution of the diamine at low temperatures can help minimize di-acylation.

Enzymatic Synthesis: Biocatalysis offers a powerful tool for achieving high selectivity. Enzymes such as lipases or proteases can catalyze amide bond formation, often with exceptional regioselectivity. nih.gov A potential enzymatic strategy would involve the reaction of an ester of D-gluconic acid (e.g., methyl gluconate) with o-phenylenediamine in the presence of a suitable lipase. The enzyme's active site could selectively bind one of the two amino groups, directing the acylation to a single position and preventing the formation of the di-amide. Laccase-mediated reactions have also been shown to work with o-phenylenediamine and carboxylic acid derivatives, suggesting another avenue for enzymatic synthesis. nih.gov

Sustainable Chemical Synthesis Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign processes, focusing on atom economy, reduced waste, and mild reaction conditions.

The reaction between D-glucono-1,5-lactone and o-phenylenediamine is inherently sustainable. It is often performed under mild, solvent-free (or minimal solvent) conditions and demonstrates high atom economy, as the ring-opening involves the addition of the amine with no atoms being lost as byproducts.

Catalytic Direct Amidation: As an alternative to high-temperature thermal methods, catalytic direct amidation aligns with green chemistry principles by producing only water as a byproduct. Boric acid and other boronic acid derivatives have emerged as simple, effective, and environmentally benign catalysts for direct amide formation from carboxylic acids and amines. These catalysts operate under milder conditions than uncatalyzed reactions and avoid the use of stoichiometric activating agents.

Biocatalysis: Enzymatic synthesis, as mentioned for yield optimization, is a cornerstone of sustainable chemistry. nih.gov The use of enzymes like lipases occurs in aqueous media at ambient temperature and pressure, drastically reducing energy consumption and avoiding the use of hazardous organic solvents and reagents. The high selectivity of enzymes minimizes byproduct formation, simplifying purification and reducing waste.

Data Tables

Table 1: Comparison of Primary Synthetic Methodologies

| Methodology | Key Reagents | General Conditions | Advantages | Key Challenges |

|---|---|---|---|---|

| Direct Amidation | D-Gluconic acid, o-phenylenediamine | High temperature (>150 °C), often neat | High atom economy, simple reagents | Low regioselectivity, harsh conditions, potential for sugar decomposition |

| Lactone Pathway | D-Glucono-1,5-lactone, o-phenylenediamine | Room temp. to moderate heat, various solvents or neat | Mild conditions, high efficiency, high atom economy, no byproducts | Requires anhydrous conditions to prevent lactone hydrolysis |

| Coupling Agents | D-Gluconic acid, Coupling Agent (e.g., HATU, T3P), o-phenylenediamine, Base | Room temperature, anhydrous organic solvents | Mild conditions, high conversion | Poor regioselectivity, generates stoichiometric waste, requires protection/deprotection steps |

| Protecting Group | N-Boc-o-phenylenediamine, D-Glucono-1,5-lactone, Acid (for deprotection) | Multi-step; mild reaction conditions for each step | Excellent regioselectivity, high purity of final product | Poor atom economy, adds two steps to the synthesis (protection/deprotection) |

| Biocatalysis | D-Gluconic acid ester, o-phenylenediamine, Lipase/Enzyme | Aqueous buffer, room temperature | Excellent regioselectivity, environmentally benign, mild conditions | Requires screening for suitable enzyme, potentially slower reaction rates |

Table 2: Exemplary Conditions for Analogous Amide Formation Reactions

| Reaction Type | Amine | Acyl Source / Reagent | Catalyst / Additive | Solvent | Temperature | Reported Yield | Reference Analogue |

|---|---|---|---|---|---|---|---|

| Lactone Aminolysis | Various di-n-alkylamines | D-Glucono-1,5-lactone | None | Methanol | Reflux | Good to Excellent | N,N-di-n-alkylaldonamides nih.gov |

| Coupling Reaction | Glucopyranosyl amine | Imidazole-carboxylic acid | HATU, DIPEA | DMF | Room Temp. | ~60-80% | N-(β-D-glucopyranosyl)-carboxamides mdpi.com |

| Protecting Group | N-Boc-p-phenylenediamine | Acyl Chloride | Pyridine | DCM | 0 °C to R.T. | ~70-75% (amidation step) | N-phenylacetamide derivatives nih.gov |

| Enzymatic Amidation | Various amines | Fatty acid | Acyl-adenylating enzymes | Buffer | Ambient | Substrate dependent | N-acyl amides nih.gov |

Chemical Reactivity and Derivatization Strategies of N 2 Aminophenyl D Gluconamide

Fundamental Reaction Mechanisms

The chemical behavior of N-(2-Aminophenyl)-D-gluconamide is dictated by its three primary functional components: the amide linkage, the activated aromatic ring, and the polyol chain. These sites can undergo distinct reactions, allowing for selective modifications.

The amide bond is a robust functional group, and its hydrolysis typically requires harsh conditions such as prolonged heating with strong acids or bases. nih.gov This reaction breaks the amide bond, cleaving the molecule into its constituent carboxylic acid and amine.

Under acidic conditions, the reaction is catalyzed by protonation of the amide's carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The process ultimately yields D-gluconic acid and the protonated amine, 2-phenylenediamine (as an ammonium (B1175870) salt). vaia.com

In contrast, basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This pathway produces a carboxylate salt (D-gluconate) and the free amine (2-phenylenediamine). nih.gov The specific products of hydrolysis under different conditions are detailed in the table below.

Table 1: Products of this compound Hydrolysis

| Condition | Reagents | Products | Mechanism |

| Acidic | Dilute HCl or H₂SO₄, Heat | D-gluconic acid and 2-phenylenediamine salt | Protonation of carbonyl oxygen followed by nucleophilic attack of water. vaia.com |

| Basic | Aqueous NaOH or KOH, Heat | Salt of D-gluconic acid (e.g., Sodium D-gluconate) and 2-phenylenediamine | Nucleophilic attack by hydroxide ion on the carbonyl carbon. nih.gov |

The aminophenyl moiety of this compound contains two activating groups attached to the benzene (B151609) ring: the primary amino group (-NH₂) and the secondary amide group (-NHCOR). The primary amino group is a very strong activating, ortho, para-directing group. ucalgary.ca However, its high basicity can lead to complications, as it readily reacts with acidic reagents used in many electrophilic aromatic substitution (EAS) reactions, such as nitration and sulfonation. This reaction forms anilinium ions (-NH₃⁺), which are strongly deactivating and meta-directing. chemistrysteps.com

The secondary amide group is also an activating, ortho, para-director, but it is significantly less powerful than a free amino group. vaia.com This is because the nitrogen's lone pair of electrons is delocalized through resonance with the adjacent carbonyl group, making it less available to donate into the aromatic ring. vaia.comyoutube.com This moderating effect is often advantageous, preventing polysubstitution and avoiding undesirable reactions with acidic catalysts. ucalgary.castackexchange.com Given the structure of this compound, electrophilic attack will be directed to the positions ortho and para to the strongly activating -NH₂ group.

Strategic Functionalization for Research Applications

The ability to selectively modify this compound is crucial for tailoring its properties for specific applications, such as enhancing biological activity or creating new materials.

Introducing substituents onto the aromatic ring is a primary strategy for creating derivatives. This can be achieved through electrophilic aromatic substitution reactions. To avoid the complications associated with the highly reactive free amino group, a common strategy involves its temporary protection, for example, by converting it into an amide (acetylation). chemistrysteps.comstackexchange.com After the substitution reaction is performed on the ring, the protecting group can be removed by hydrolysis to regenerate the free amine. libretexts.org

Another powerful method for creating N-aryl amide derivatives involves transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination. nih.govnih.gov These methods allow for the formation of the C-N bond between a substituted aryl halide and an amine or amide, providing a versatile route to a wide array of derivatives that might be inaccessible through classical EAS. For instance, various substituted 2-aminobenzamides can be synthesized from isatoic anhydride (B1165640) and the appropriate amine. researchgate.netmdpi.com

The D-gluconamide portion of the molecule features a polyol chain with multiple secondary hydroxyl groups and one primary hydroxyl group. These groups present numerous opportunities for functionalization, although their similar reactivity can make selective modification challenging. ntnu.no

Strategies for modifying the polyol chain often rely on protecting group chemistry to differentiate the hydroxyl groups. ntnu.no For example, the primary hydroxyl group (at C6) is more sterically accessible and can often be selectively reacted while the secondary hydroxyls are protected. ntnu.no Common modifications include:

Esterification or Etherification: Converting one or more hydroxyl groups into esters or ethers can alter the molecule's solubility and hydrogen bonding capabilities.

Oxidation: The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid. The secondary hydroxyls can be oxidized to ketones. For example, mild oxidation of glucose (the precursor to gluconic acid) with bromine water oxidizes the C1 aldehyde to a carboxylic acid to form gluconic acid. youtube.com

Deoxyfluorination: Replacing hydroxyl groups with fluorine atoms is a common strategy in medicinal chemistry to alter metabolic stability and binding affinity. This can be achieved using reagents like diethylaminosulfur trifluoride (DAST).

The primary amino group on the phenyl ring is a key site for derivatization due to its nucleophilicity. stackexchange.com Beyond the protective acylation mentioned previously, this group can undergo several other important transformations:

Alkylation: The amino group can be alkylated to form secondary or tertiary amines, though controlling the degree of alkylation can be difficult.

Diazotization: A particularly useful reaction involves treating the aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C). chemguide.co.uk This converts the primary amino group into a diazonium salt (-N₂⁺). Diazonium salts are highly versatile intermediates that can be subsequently replaced by a wide variety of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions. This provides a powerful pathway to derivatives that are not accessible through direct electrophilic substitution.

Mechanistic Studies of Chemical Transformations

The chemical transformations of this compound can be broadly categorized into two main types of reactions: intramolecular cyclization facilitated by the ortho-amino group and reactions analogous to the Maillard reaction involving the gluconamide (B1216962) moiety.

Intramolecular Cyclization:

The presence of a nucleophilic amino group on the phenyl ring, ortho to the amide linkage, creates the potential for intramolecular cyclization. This type of reaction is well-documented for related N-aryl-2-(2-aminophenyl) derivatives. nih.gov The mechanism likely proceeds through a nucleophilic attack of the exocyclic amino group onto the amide carbonyl carbon.

This process is often subject to acid or base catalysis. In an acidic medium, protonation of the amide carbonyl oxygen would enhance its electrophilicity, making it more susceptible to attack by the weakly nucleophilic aromatic amine. Conversely, under basic conditions, deprotonation of the amino group would increase its nucleophilicity, thereby facilitating the cyclization.

The general proposed mechanism for such intramolecular cyclizations involves the following steps:

Protonation/Deprotonation: Depending on the pH, either the amide carbonyl is protonated (acid catalysis) or the aminophenyl group is deprotonated (base catalysis).

Nucleophilic Attack: The endocyclic nitrogen of the aminophenyl group attacks the amide carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Ring Closure and Elimination: The tetrahedral intermediate collapses, with the elimination of a water molecule (in the case of cyclization to a quinoxaline-like structure) or rearrangement to form a stable heterocyclic ring system.

Studies on analogous compounds, such as the cyclization of N-aryl-2-(2-aminophenyl)alkylamides, have shown that the rate of cyclization can be significantly influenced by stereochemical factors, a concept referred to as "stereopopulation control". While specific kinetic data for this compound is not available, it is reasonable to infer that the stereochemistry of the D-gluconamide chain would play a crucial role in the kinetics and outcome of such cyclization reactions.

Maillard-Type Reactions and Amadori Rearrangement:

The Maillard reaction is a complex series of reactions between amino acids and reducing sugars. Given that this compound contains a sugar-derived moiety and an amino group, it can be expected to undergo analogous transformations, particularly under thermal stress. A key mechanistic step in the early stages of the Maillard reaction is the Amadori rearrangement. researchgate.netresearchgate.net

For this compound, the reaction would likely initiate with the formation of a Schiff base, if the gluconamide is in equilibrium with its open-chain aldehyde form (gluconic aldehyde). However, since the starting material is an amide, a more plausible pathway involves an Amadori-like rearrangement of the N-glycosidic linkage.

A potential mechanistic sequence for Maillard-type reactions of this compound could be:

Schiff Base Formation (Hypothetical): If the gluconamide can exist in equilibrium with its open-chain form, the aldehyde group could condense with the aminophenyl group of another molecule to form a Schiff base.

Amadori-like Rearrangement: The N-substituted gluconamide could undergo an acid or base-catalyzed rearrangement. This would involve the isomerization of the N-glycosidic bond to form a 1-(N-(2-aminophenyl)amino)-1-deoxy-D-fructose derivative (an Amadori product). researchgate.netnih.govmdpi.comnih.gov This rearrangement transforms the aldonic acid amide into a ketose amine derivative.

Further Degradation: The formed Amadori product can then undergo a series of further reactions, including enolization, dehydration, and fragmentation, leading to the formation of a variety of colored and flavored compounds, characteristic of the Maillard reaction.

The table below outlines the key proposed intermediates and their roles in the mechanistic pathways.

| Intermediate | Proposed Mechanistic Role | Relevant Reaction Type |

| Tetrahedral Intermediate | Formed during intramolecular nucleophilic attack of the amino group on the amide carbonyl. | Intramolecular Cyclization |

| Schiff Base | Hypothetical initial product of condensation between the open-chain aldehyde form of the gluconamide and an amino group. | Maillard-Type Reaction |

| Amadori Product | Product of the Amadori-like rearrangement of the N-substituted gluconamide. | Maillard-Type Reaction |

It is important to emphasize that while these mechanistic pathways are chemically plausible and supported by studies on analogous compounds, they remain hypothetical for this compound in the absence of direct experimental evidence and detailed research findings.

Advanced Analytical Methodologies for Characterization and Quantitation in Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for isolating N-(2-Aminophenyl)-D-gluconamide from complex matrices, ensuring accurate quantification and characterization. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones of this analytical approach.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

The development of a robust HPLC method for this compound analysis requires a systematic approach to optimize separation parameters. researchgate.net Key considerations include the selection of the stationary phase, mobile phase composition, and detector. A typical HPLC method development workflow involves several stages, from initial scouting runs to fine-tuning for optimal performance. sigmaaldrich.com

Method Development Strategy:

A common strategy begins with defining the analytical goals, such as the desired resolution, sensitivity, and analysis time. researchgate.net An initial scouting gradient, often a wide range from low to high organic solvent concentration, is employed to determine the approximate retention behavior of this compound. sigmaaldrich.com Based on these initial results, a decision is made to proceed with either an isocratic or a gradient elution method. sigmaaldrich.com

Optimization of Parameters:

Several factors are systematically adjusted to achieve the desired chromatographic separation. The choice of the HPLC column, particularly the stationary phase chemistry, is a critical factor influencing selectivity. sigmaaldrich.com Mobile phase parameters, including the type of organic modifier (e.g., acetonitrile (B52724) or methanol), pH, and the concentration of any buffer salts, are meticulously optimized to fine-tune retention times and peak shapes. nih.gov For instance, adjusting the mobile phase pH can be crucial for ionizable compounds. researchgate.net The flow rate and column temperature are also optimized to balance analysis speed and resolution. turkjps.orgjapsonline.com

Table 1: Key Parameters in HPLC Method Development for this compound

| Parameter | Considerations | Typical Starting Point |

| Stationary Phase | Polarity and selectivity relative to the analyte. C18 columns are common for reversed-phase chromatography. | C18, 5 µm particle size |

| Mobile Phase | A mixture of an aqueous component (often with a buffer) and an organic solvent (e.g., acetonitrile, methanol). sigmaaldrich.com | Water/Acetonitrile gradient |

| pH | Affects the ionization state and retention of the analyte and any impurities. | Adjusted based on the pKa of the analyte |

| Flow Rate | Influences analysis time, resolution, and backpressure. | 1.0 mL/min |

| Column Temperature | Affects viscosity of the mobile phase and can influence selectivity. | 25-40 °C nih.govjapsonline.com |

| Detection | UV detection is common if the analyte has a chromophore. Wavelength is selected for maximum absorbance. | 215 nm or 230 nm nih.govturkjps.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, faster analysis times, and increased sensitivity. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher backpressures. The principles of method development for UPLC are similar to HPLC but are adapted to the capabilities of the UPLC system. The enhanced performance of UPLC makes it particularly suitable for the analysis of complex samples where high throughput and detailed separation are required.

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and sensitive quantification of this compound. When coupled with chromatographic separation (LC-MS), it provides a powerful analytical platform.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. nih.gov In ESI-MS, the analyte in solution is sprayed into a strong electric field, generating charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. nih.gov These ions are then guided into the mass analyzer.

ESI can generate protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, as well as adducts with cations like sodium [M+Na]⁺. nih.gov The high sensitivity and applicability to a wide range of compounds make ESI-MS a preferred method for quantitative analysis and structural confirmation. nih.gov The technique has been successfully applied in various fields, including the analysis of biomolecules and clinical samples. nih.govekb.eg

Fast Atom Bombardment Mass Spectrometry (FAB(+)-MS)

Fast Atom Bombardment (FAB) is another soft ionization technique that has been historically important for the analysis of non-volatile and thermally unstable compounds. wikipedia.org In FAB-MS, the analyte is mixed with a non-volatile liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms (e.g., argon or xenon). wikipedia.org This process desorbs and ionizes the analyte molecules, primarily forming protonated molecules [M+H]⁺ in the positive ion mode. wikipedia.org

FAB-MS is known for producing abundant molecular ions with minimal fragmentation, which is advantageous for molecular weight determination. nih.gov While it has been largely superseded by ESI and MALDI for many applications, FAB-MS can still be a valuable tool, particularly for certain classes of compounds and for providing complementary structural information. illinois.edunih.govresearchgate.net

Derivatization for Enhanced Mass Spectrometry Signal and Selectivity

In some cases, the inherent ionization efficiency of this compound may be insufficient for achieving the desired sensitivity in mass spectrometric analysis. Chemical derivatization can be employed to modify the molecule, enhancing its ionization efficiency and improving the selectivity of the analysis. rowan.edu

The primary goal of derivatization in this context is to introduce a functional group that is readily ionizable, leading to a significant increase in the MS signal. nih.gov For example, a tag with a permanent positive charge or a group with high proton affinity can be attached to the analyte. rowan.edunih.gov This strategy, often referred to as charge-reversal derivatization, can lead to substantial improvements in detection limits. nih.gov

Another benefit of derivatization is the potential to improve chromatographic separation and introduce specific fragmentation patterns upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), which can aid in structural elucidation. rsc.org Various reagents can be used to target specific functional groups, such as the amine or hydroxyl groups present in this compound. nih.govscispace.com

Table 2: Common Derivatization Strategies for Enhanced MS Detection

| Derivatization Reagent Type | Target Functional Group | Principle of Enhancement |

| Reagents with Quaternary Ammonium (B1175870) Groups | Amines, Hydroxyls | Introduces a permanent positive charge, increasing ESI efficiency. nih.gov |

| Reagents with High Proton Affinity | Carboxylic Acids, Amines | Increases the likelihood of protonation in the ESI source. rowan.edu |

| Photolabile Derivatizing Agents | Various | Allows for specific fragmentation using ultraviolet photodissociation (UVPD), aiding in isomer differentiation. rsc.org |

| Isotopic Labeling Reagents | Various | Facilitates quantification by introducing a heavy isotope-labeled internal standard. nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Spectroscopic Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of this compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed information about the atomic arrangement within a molecule. chemrxiv.org For this compound, ¹H and ¹³C NMR spectra would reveal distinct signals corresponding to the unique chemical environments of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display characteristic signals for its different molecular regions. The protons on the aromatic ring would typically appear in the downfield region, while the protons of the polyhydroxylated gluconamide (B1216962) chain would resonate at higher field positions. Specific assignments can be predicted based on analogous structures. For instance, the amide proton (NH) signal is expected to be a singlet, often observed at a downfield chemical shift due to the deshielding effect of the adjacent carbonyl group, similar to what is seen in other amide-containing compounds. rsc.orgchemicalbook.com The protons of the primary amine (NH₂) on the phenyl ring would likely present as a broad signal. Protons on the gluconamide backbone would show complex splitting patterns due to coupling with adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information about the carbon framework. The carbonyl carbon of the amide group is characteristically found in the most downfield region of the spectrum, typically around 170 ppm. researchgate.net The aromatic carbons would produce signals in the 115-145 ppm range, with their exact shifts influenced by the positions of the amine and amide substituents. The carbons within the D-gluconamide moiety, which are bonded to hydroxyl groups, are expected to resonate in the 60-75 ppm range. mdpi.com

Below is a table summarizing the expected chemical shifts for this compound.

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Amide (CONH ) | ~8.5 | N/A |

| Aromatic (C₆H₄) | 6.5 - 8.0 | 115 - 145 |

| Amine (NH₂) | Broad signal, ~3.5 | N/A |

| Gluconamide (CH-OH, CH₂-OH) | 3.5 - 5.0 | 60 - 75 |

| Amide Carbonyl (C =O) | N/A | ~170 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands confirming its structure.

Key expected vibrational modes include:

O-H and N-H Stretching: A broad band in the region of 3500-3200 cm⁻¹ corresponding to the stretching vibrations of the multiple hydroxyl (O-H) groups of the gluconamide chain and the N-H bonds of the aromatic amine and amide groups.

C-H Stretching: Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the sugar backbone.

Amide I Band: A strong, sharp absorption band around 1660-1680 cm⁻¹ is a hallmark of the C=O stretching vibration of the amide group. nih.gov

Amide II Band: An absorption typically found near 1550 cm⁻¹, resulting from the N-H bending and C-N stretching vibrations of the amide linkage.

The table below details the principal IR absorption bands anticipated for this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3500 - 3200 (Broad) |

| Amine/Amide (N-H) | Stretching | 3500 - 3200 (Broad) |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| Amide I (C=O) | Stretching | 1680 - 1660 |

| Amide II (N-H) | Bending | ~1550 |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The chromophore in this compound is the aminophenyl group. This aromatic system is expected to exhibit characteristic π → π* transitions. The presence of the amino group (an auxochrome) with its lone pair of electrons typically causes a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene (B151609). An absorption maximum related to an intramolecular charge transfer band may also be observed. researchgate.net This technique could be valuable for quantitative analysis and for studying interactions that perturb the electronic environment of the aromatic ring.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. Aromatic amines are often fluorescent. The aminophenyl moiety in this compound is expected to act as a fluorophore. Upon excitation at an appropriate wavelength (determined from its UV-Vis absorption spectrum), the compound would likely emit light at a longer wavelength, with the difference known as the Stokes shift. researchgate.net The fluorescence emission is sensitive to the local molecular environment, making this technique useful for probing binding interactions with biomolecules or changes in solvent polarity. researchgate.net

X-ray Diffraction Analysis for Solid-State Structures

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine precise information such as bond lengths, bond angles, and the conformation of the molecule. nih.gov This analysis would reveal the specific stereochemistry of the chiral centers in the gluconamide chain and the planarity of the phenyl ring.

Furthermore, XRD provides insight into the intermolecular interactions that stabilize the crystal lattice, including hydrogen bonding networks involving the numerous hydroxyl, amine, and amide groups, as well as potential π-π stacking of the aromatic rings. nih.gov For bulk material, Powder X-ray Diffraction (PXRD) is used to identify the crystalline phase, assess its purity, and detect polymorphism—the existence of different crystal structures of the same compound. usp.org

Biophysical Techniques for Molecular Interaction Analysis

To understand the biological potential of this compound, it is crucial to study its interactions with macromolecules like proteins. Several biophysical techniques are employed for this purpose.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.gov This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n). nih.govfrontiersin.org It is a gold-standard method for characterizing the driving forces behind molecular recognition.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique for monitoring binding events in real-time. nih.gov By immobilizing a target protein on a sensor chip and flowing a solution of this compound over it, SPR can determine the kinetics of the interaction, providing association (kₐ) and dissociation (kₑ) rate constants.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to study interactions. Upon binding of this compound to a target protein, changes in the chemical shifts of the compound or the protein can be observed, a phenomenon known as chemical shift perturbation. nih.gov This provides information on the binding site and can be used to calculate binding affinity.

Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures changes in the thermal stability of a protein upon ligand binding. nih.gov An increase in the protein's melting temperature (Tₘ) in the presence of this compound would indicate a stabilizing interaction.

Advanced Analytical Methodologies for the Characterization and Quantitation of this compound in Research

The comprehensive characterization of novel compounds is a cornerstone of chemical and pharmaceutical research. For a molecule such as this compound, understanding its interaction with biological targets is crucial for elucidating its potential mechanism of action and therapeutic applications. Advanced biophysical techniques provide the means to quantify the kinetics and thermodynamics of these interactions in detail. This article focuses on two powerful methodologies, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), and their application in the study of this compound.

The precise measurement of binding events between a small molecule like this compound and its putative biological partners, such as proteins or enzymes, is fundamental to drug discovery and development. SPR and ITC are label-free techniques that offer deep insights into the molecular recognition process.

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure the binding kinetics and affinity of molecular interactions. nih.gov The technique monitors the change in the refractive index at the surface of a sensor chip as an analyte (in this case, this compound) flows over a ligand (e.g., a target protein) that has been immobilized on the chip. nih.govox.ac.uk

The primary output of an SPR experiment is a sensorgram, a plot of response units (RU) versus time, which details the association and dissociation phases of the interaction. ox.ac.uk From the sensorgram, key kinetic parameters can be derived:

Association rate constant (k_a): This parameter describes the rate at which this compound binds to the immobilized ligand.

Dissociation rate constant (k_d): This constant represents the rate at which the this compound/ligand complex dissociates.

Equilibrium dissociation constant (K_D): Calculated as the ratio of k_d to k_a, K_D is a measure of the binding affinity. A lower K_D value indicates a stronger binding affinity. nih.gov

The following table illustrates hypothetical binding kinetics data for the interaction of this compound with a target protein, as would be determined by SPR analysis.

Interactive Table 1: Hypothetical SPR Kinetic Data for this compound Interaction

| Parameter | Value | Unit |

| Association Rate (k_a) | 2.5 x 10⁵ | M⁻¹s⁻¹ |

| Dissociation Rate (k_d) | 5.0 x 10⁻⁴ | s⁻¹ |

| Equilibrium Dissociation Constant (K_D) | 2.0 | µM |

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. nih.govtainstruments.com By titrating a solution of this compound into a sample cell containing the target molecule, ITC can provide a complete thermodynamic profile of the interaction in a single experiment. nih.govresearchgate.net

The key thermodynamic parameters obtained from an ITC experiment include:

Binding Stoichiometry (n): This reveals the ratio of this compound molecules to the target molecule in the resulting complex. nih.gov

Binding Affinity (K_a): The association constant, which is the reciprocal of the dissociation constant (K_D). nih.gov

Enthalpy Change (ΔH): This represents the heat released or absorbed during the binding event, providing insight into the nature of the chemical bonds being formed and broken. nih.govresearchgate.net

Entropy Change (ΔS): This parameter reflects the change in the system's disorder upon binding and can indicate the role of hydrophobic interactions and conformational changes. nih.govresearchgate.net

The Gibbs free energy change (ΔG), which determines the spontaneity of the binding process, can be calculated from the enthalpy and entropy changes. The following table presents a hypothetical set of thermodynamic data for the interaction of this compound with a target protein, as would be determined by ITC.

Interactive Table 2: Hypothetical ITC Thermodynamic Data for this compound Interaction

| Parameter | Value | Unit |

| Stoichiometry (n) | 1.1 | - |

| Association Constant (K_a) | 5.0 x 10⁵ | M⁻¹ |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol |

| Entropy Change (ΔS) | 6.2 | cal/mol·K |

Research on Biological Activities and Underlying Mechanisms

Ice Recrystallization Inhibition (IRI) Activity

The capacity of certain molecules to inhibit the growth of large ice crystals from smaller ones, a process known as ice recrystallization, is a critical factor in cryopreservation. rsc.org Ice recrystallization is a major cause of cell damage and reduced viability after thawing. rsc.org Compounds that can control this process are highly sought after as cryoprotectants. nih.govacs.org N-gluconamide derivatives belong to a class of small molecules recognized for their potent ice recrystallization inhibition (IRI) activity. mdpi.com

Quantitative Assessment of IRI Efficacy

While N-alkyl-d-gluconamides are known to be effective ice recrystallization inhibitors, their practical application can be limited by low aqueous solubility. mdpi.com To address this, researchers have synthesized analogues with improved physical properties. mdpi.com For instance, phosphonate (B1237965) analogues of N-alkyl-d-gluconamides were created to enhance solubility, which exceeded 200 mM. mdpi.com

The IRI activity of these compounds is quantitatively assessed using methods like the splat cooling assay, which determines the concentration required for 50% inhibition of ice recrystallization (IC50). researchgate.net Studies on phosphonate derivatives of gluconamides and related glucosides showed that while solubility was greatly increased, IRI activity was sometimes compromised, highlighting a delicate balance between hydrophobic and hydrophilic characteristics. researchgate.net For example, the sodium phosphonate derivative of N-octyl-d-gluconamide (7-Na) exhibited an IC50 value of less than 30 mM. researchgate.net A closely related compound, N-(2-fluorophenyl)-d-gluconamide, has also been identified as a potent ice recrystallization inhibitor. bohrium.comnih.gov

Table 1: IRI Activity of Related Gluconamide (B1216962) and Glucoside Derivatives

| Compound | Modification | IRI Activity (IC50) | Key Finding |

|---|---|---|---|

| N-octyl-d-gluconamide (analogue) | Sodium phosphonate derivative (7-Na) | < 30 mM | Exhibited IRI activity with high solubility. researchgate.net |

| α-methyl-d-glucoside (analogue) | Sodium phosphonate derivative (5-Na) | < 30 mM | Showed IRI activity with high solubility. researchgate.net |

| N-(2-fluorophenyl)-d-gluconamide | Fluorine substitution on aryl ring | Potent IRI activity | Used effectively in cryopreservation models. nih.govnih.gov |

Structure-Activity Relationship Studies for Optimized IRI

The effectiveness of aryl-glycoside and gluconamide compounds as IRIs is highly dependent on their molecular structure. nih.govacs.org Detailed structure-function studies provide insight into the features that govern IRI activity. nih.govacs.org

A critical factor is the balance between hydrophobicity and hydrophilicity. researchgate.net Research on O-aryl-glycosides has shown that small modifications to the aromatic ring can significantly modulate IRI potency. nih.govacs.org For example, the introduction of a bromine atom at the para-position of the phenyl ring in an O-aryl-glucoside resulted in one of the most potent inhibitors in its class. nih.gov This suggests that the nature and position of substituents on the aryl group are key to activity.

Furthermore, studies on other IRI compounds like poly(vinyl alcohol) have indicated that an unbroken sequence of hydroxyl groups is essential for activity. acs.org Modifications that disrupt this sequence, either on the polymer backbone or side chains, tend to diminish IRI efficacy. acs.org This principle likely extends to gluconamides, where the polyhydroxyl chain of the glucose moiety is a defining feature. The finding that adding a highly polar phosphonate group to the N-alkyl gluconamide scaffold decreased its IRI activity reinforces the concept that a delicate hydrophobic/hydrophilic balance is crucial. researchgate.net

Evaluation in Cryopreservation Models (e.g., hematopoietic stem cells, in vitro aspects only)

The practical utility of IRIs is demonstrated through their performance in cryopreservation models. nih.gov The standard cryoprotectant for hematopoietic stem cells (HSCs) is dimethyl sulfoxide (B87167) (DMSO), but there is significant interest in finding additives that can improve outcomes or allow for lower DMSO concentrations. nih.govresearchgate.net

A close analogue, N-(2-fluorophenyl)-d-gluconamide, has been evaluated for the cryopreservation of hematopoietic stem and progenitor cells from cord blood. mdpi.comresearchgate.netnih.gov When used as a supplement to DMSO, this IRI was found to increase the post-thaw recovery of cord blood progenitors. nih.gov In a subsequent study, this enhanced recovery translated to improved platelet engraftment in an animal model. nih.gov The key in vitro finding was the reduction of cell damage induced by ice recrystallization, leading to better preservation of the stem and progenitor cells. nih.gov

This compound was also assessed for platelet cryopreservation. bohrium.comnih.gov Supplementing the standard cryopreservation medium (5-6% DMSO) with N-(2-fluorophenyl)-d-gluconamide significantly improved platelet recovery after freezing and thawing. nih.gov These studies underscore the potential of N-aryl-gluconamides to mitigate cryoinjury in cellular therapeutic products. nih.gov

Table 2: Evaluation of a Related IRI in In Vitro Cryopreservation

| Cell Type | IRI Compound Used | Key In Vitro Finding | Reference |

|---|---|---|---|

| Cord Blood Hematopoietic Progenitors | N-(2-fluorophenyl)-d-gluconamide | Increased post-thaw recovery of progenitors when supplemented with DMSO. | nih.gov |

| Platelets | N-(2-fluorophenyl)-d-gluconamide | Improved platelet recovery following storage under standard conditions. | nih.gov |

Molecular Interactions with Biomolecules

Binding Affinity to Biological Targets, including Proteins

The interaction of aryl-glycosides with proteins is a key aspect of their biological activity. nih.govrsc.org The binding affinity of these compounds to protein targets, such as enzymes, can be quantified to understand their mechanism of action. nih.gov

In a study involving a related class of compounds, α-configured C-sialosides with aromatic residues, researchers measured the binding affinity to Trypanosoma cruzi trans-sialidase (TcTS), a key enzyme for the parasite. nih.gov Using surface plasmon resonance (SPR), the dissociation constants (K(D)) were determined to be in the lower millimolar range. nih.gov The study highlighted the importance of the aromatic parts of the ligands for binding, as they interact with specific amino acid side chains (Tyr119 and Trp312) in the enzyme's active site. nih.gov This demonstrates that the aryl group, a defining feature of N-(2-Aminophenyl)-D-gluconamide, can play a crucial role in mediating specific interactions with protein binding pockets. nih.gov

Investigations into Enzyme Modulation (e.g., competitive/non-competitive inhibition of related compounds)

Aryl-glycosides and related glycomimetics are recognized as potent enzyme inhibitors. nih.govrsc.org Their structural similarity to natural carbohydrates allows them to interact with the active sites of carbohydrate-processing enzymes, but modifications to the glycosidic linkage often render them resistant to enzymatic cleavage. nih.govrsc.org This stability makes them effective modulators of enzyme activity. rsc.org

For example, N-glycosyl amides containing a galactose unit were evaluated as inhibitors of β-galactosidase from E. coli. rsc.org The study found that all tested compounds were inhibitors of the enzyme, demonstrating that the N-glycosyl amide structure can effectively modulate glycosidase activity. rsc.org Similarly, N-glycosyl amides have been tested as inhibitors of glycogen (B147801) phosphorylase, an enzyme involved in glucose metabolism. rsc.org Other studies have shown that compounds with phenolic structures can inhibit enzymes like pancreatic elastase. mdpi.com The broad inhibitory action of aryl-C-glycosides against a range of enzymes underscores their potential as versatile biological modulators. nih.gov

An extensive search for research on the broader biochemical process involvement of the chemical compound this compound has yielded no specific scientific literature or data.

Currently, there is no available research detailing the exploration of this compound's role in wider biochemical pathways, metabolic activities, or cellular signaling processes. The scientific community has not published studies that would provide the detailed research findings necessary to populate the requested article section and data tables.

Therefore, it is not possible to provide an article on the "Exploration of Broader Biochemical Process Involvement" for this compound at this time.

Advanced Material Science Applications and Supramolecular Assembly

N-(2-Aminophenyl)-D-gluconamide as a Constituent in Novel Materials

The molecular design of this compound positions it as a potential low-molecular-weight gelator (LMWG). LMWGs are small molecules that can self-assemble in a solvent to form three-dimensional networks, immobilizing the solvent and creating a gel. mdpi.com The D-glucosamine and N-acetyl D-glucosamine components, closely related to D-gluconamide, have been extensively used as building blocks for designing both organogelators and hydrogelators. mdpi.com The presence of an amino group on the sugar provides a straightforward point for functionalization to create amide or urea (B33335) derivatives. mdpi.commdpi.com In this case, the gluconamide (B1216962) structure provides a scaffold rich in hydrogen-bonding sites, while the aminophenyl group introduces aromatic and functional elements, a common strategy for creating novel gelating materials. mdpi.commdpi.com

Supramolecular Gelation and Hydrogel Systems

Supramolecular hydrogels are formed through non-covalent interactions between gelator molecules in water. mdpi.com These materials are of significant interest for biomedical applications due to their potential biocompatibility and their responsiveness to environmental stimuli. nih.gov

The ability of LMWGs to form gels depends on their capacity to self-aggregate into networked structures via weak, non-covalent interactions. researchgate.net A critical design principle involves balancing different intermolecular forces. Effective gelators often possess both hydrogen-bonding moieties and other interaction sites, such as hydrophobic or aromatic groups. researchgate.net The amide group is a particularly effective "supramolecular synthon" because its complementary N-H donor and C=O acceptor sites promote the formation of one-dimensional hydrogen-bonded chains, which are primary structures essential for gel network formation. mdpi.com The structure of this compound fits this principle perfectly, combining the hydrogen-bonding capacity of the sugar and amide groups with the aromatic nature of the phenyl ring.

The self-assembly of this compound into a supramolecular network is driven by a combination of non-covalent interactions inherent to its molecular structure.

Hydrogen Bonding: The primary driving force for aggregation is expected to be extensive hydrogen bonding. The D-gluconamide portion contains multiple hydroxyl (-OH) groups and an amide (-CONH-) linkage, all of which can act as both hydrogen bond donors and acceptors. This facilitates the formation of robust, directional intermolecular connections, leading to the creation of one-dimensional fibers that entangle to form the gel network. mdpi.com

Hydrophobic Interactions: In aqueous environments, the phenyl ring provides a hydrophobic component. The tendency of these hydrophobic groups to minimize contact with water can drive the molecules to aggregate, contributing to the initial stages of self-assembly and the stability of the resulting fibrous network.

Table 1: Self-Assembly Driving Forces in this compound

| Driving Force | Responsible Molecular Moiety | Description |

| Hydrogen Bonding | Gluconamide backbone (-OH groups), Amide linkage (-CONH-) | Forms directional, strong intermolecular connections, leading to fiber formation. mdpi.com |

| π-π Stacking | Phenyl ring | Overlapping orbitals of aromatic rings create stabilizing interactions between molecules. |

| Hydrophobic Interactions | Phenyl ring | In water, the nonpolar phenyl rings aggregate to minimize contact with the solvent, promoting assembly. |

A key advantage of supramolecular gels is their potential to be "smart" materials that respond to external stimuli. mdpi.commdpi.com The structure of this compound contains functional groups that could be exploited to create responsive hydrogels.

pH-Responsiveness: The primary amino group (-NH₂) on the phenyl ring is a pH-sensitive site. In acidic conditions, this group can become protonated to form an ammonium (B1175870) ion (-NH₃⁺). This introduction of positive charge would alter the electrostatic interactions between the gelator molecules, potentially disrupting the delicate balance of non-covalent forces (especially hydrogen bonding) and leading to a macroscopic gel-to-sol transition. Research on other D-glucosamine derivatives has shown that introducing functional groups onto an attached phenyl ring can confer pH-responsiveness, with gels remaining stable at neutral pH but degrading in acidic environments. nih.gov

Reduction-Responsiveness: While this compound itself is the reduced form, its oxidized precursor, N-(2-Nitrophenyl)-D-gluconamide, could be used to create a reduction-responsive system. In a notable study, a hydrogelator was synthesized by linking a nitrophenyl group to glucosamine. nih.govacs.org The resulting hydrogel was stable but underwent a rapid gel-to-sol transition upon the addition of a chemical reductant, which converted the nitro group (-NO₂) into an amino group (-NH₂). nih.govacs.org This transformation dramatically changed the electronic and hydrogen-bonding properties of the molecule, causing the self-assembled network to collapse. nih.govacs.org This demonstrates that the amino/nitro-phenyl moiety linked to a sugar backbone is an effective switch for creating reduction-responsive materials.

Table 2: Potential Stimuli-Responsive Behavior of this compound and Related Compounds

| Stimulus | Responsive Functional Group | Proposed Mechanism |

| pH (Acidic) | Amino group (-NH₂) | Protonation to -NH₃⁺ introduces electrostatic repulsion, disrupting the hydrogen-bonded network and causing gel dissolution. nih.gov |

| Reduction | Nitro group (-NO₂) (on precursor molecule) | Chemical reduction to an amino group (-NH₂) alters molecular interactions, triggering a gel-to-sol transition. nih.govacs.org |

| Metal Ions | Amide and Amino groups | The amide and amino groups can act as ligands, coordinating with metal ions. This can either strengthen the gel network or disrupt it, depending on the ion and concentration. mdpi.com |

Development of Carbohydrate Amphiphiles and Organogels

Carbohydrate-based amphiphiles, which possess both a hydrophilic sugar part and a hydrophobic non-sugar part, are effective LMWGs for organic solvents (organogelators). mdpi.com Various D-gluconamide and D-glucosamine derivatives have been shown to gel a range of organic solvents, including aromatic solvents and oils. mdpi.commdpi.com For instance, D-gluconic acetal (B89532) derivatives can selectively gel aromatic solvents like toluene (B28343) and benzene (B151609) from mixtures with water. rsc.orgnih.gov this compound fits this amphiphilic profile and is a strong candidate for an organogelator. The hydrophilic D-gluconamide head would interact with itself through hydrogen bonding, while the more lipophilic aminophenyl tail would interact favorably with organic solvent molecules, leading to the formation of a gel network that entraps the solvent.

Influence of Molecular Architecture on Material Properties (e.g., thermal, mechanical)

The specific molecular architecture of a gelator has a profound impact on the macroscopic properties of the resulting gel, such as its thermal stability and mechanical strength. mdpi.commdpi.com

Thermal Properties: The thermal stability of a gel is often measured by its gel-to-sol transition temperature (Tgel). For a supramolecular gel, this temperature reflects the collective strength of the non-covalent interactions. The strong, cooperative hydrogen bonds from the gluconamide backbone, combined with stabilizing π-π stacking from the aminophenyl groups, would be expected to result in a thermally stable gel. The introduction of salts or other additives that interact with the gelator can further modify this stability. mdpi.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic and structural properties of N-(2-Aminophenyl)-D-gluconamide and related compounds.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

DFT calculations are a powerful tool for predicting the molecular geometry and electronic structure of molecules. For amide-containing compounds, DFT has been used to optimize molecular structures, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p). researchgate.net These calculations can accurately predict bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape.

The electronic properties, such as the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electrophilic and nucleophilic regions of the molecule, indicating likely sites for chemical reactions. researchgate.netresearchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical parameter derived from DFT calculations, providing insights into the molecule's kinetic stability and reactivity. researchgate.net A smaller energy gap suggests a higher propensity for electronic transitions and charge transfer within the molecule. researchgate.net

Computational Studies of Coordination Behavior and Stability

Theoretical studies using DFT have been successfully employed to understand the coordination behavior of related amide-containing ligands with metal ions. For instance, in a study of N-(2-aminophenyl)-d-glycero-d-gulo-heptonamide, a compound structurally similar to this compound, DFT calculations were used to propose the structure of complexes formed with Hg(II) in solution. nih.gov The calculations also helped to determine the relative stability of the different species formed during the reaction and elucidated the potential role of the solvent in the observed chemical transformations. nih.gov This type of computational analysis is crucial for predicting the selective binding of such ligands to specific metal ions. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with their environment over time. These simulations model the movement of atoms and molecules based on classical mechanics, providing a detailed picture of molecular motion and conformational changes. mdpi.comdovepress.com

MD simulations are particularly useful for understanding how molecules like this compound might behave in a biological system or in solution. For example, simulations can reveal how the molecule interacts with water molecules, including the formation of hydrogen bonds. mdpi.com The stability of these interactions can be analyzed by monitoring parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the atomic positions over the course of the simulation. dovepress.comnih.gov

Furthermore, MD simulations can be used to investigate the formation of intermolecular interactions, such as hydrogen bonds and π-alkyl bonds, between a molecule and a polymer or other large biomolecule. dovepress.com This is critical for understanding how the compound might be formulated for various applications. researchgate.net

Conformational Analysis and Intermolecular Interaction Modeling

The three-dimensional conformation of this compound is a key determinant of its physical and biological properties. Computational methods are extensively used to explore the possible conformations and the intermolecular interactions that stabilize them.

Conformational studies of similar molecules, such as N-octyl-D-gluconamide, have utilized techniques like Rotational Echo Double Resonance (REDOR) spectroscopy in conjunction with computational modeling to determine torsion angles and define the molecular conformation in the solid state. rsc.org Such studies have revealed different conformational preferences, such as gauche bends, in different polymorphic forms. rsc.org

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov It allows for the exploration of non-covalent interactions, such as hydrogen bonding and π-π stacking, which are the primary driving forces for crystal packing. nih.govnih.gov The analysis of these interactions is crucial for understanding the supramolecular structure and polymorphism of the compound. nih.govmdpi.com

Prediction of Spectroscopic Properties

Computational chemistry plays a vital role in the prediction and interpretation of spectroscopic data. Theoretical calculations can simulate various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and electronic circular dichroism (ECD).

DFT calculations can be used to predict vibrational frequencies, which can then be compared with experimental IR spectra to aid in the assignment of vibrational modes. researchgate.netresearchgate.net Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental data to help in the structural elucidation of complex molecules like carbohydrates. rsc.org

For chiral molecules like this compound, computational methods can predict chiroptical properties. For instance, the non-planarity of an amide group, which is inherently chiral, can give rise to specific signals in VCD, ROA, and ECD spectra. nih.gov Computational studies can simulate these spectra, providing insights into how structural features influence the observed optical activity. nih.gov

Computational Approaches to Reaction Mechanisms and Pathways

Computational chemistry provides a means to investigate the mechanisms of chemical reactions at a molecular level. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby elucidating the step-by-step pathway of a chemical transformation.

Future Perspectives and Unaddressed Research Avenues

Synergistic Integration of Synthesis, Characterization, and Application Research

A more cohesive and integrated approach to the study of N-(2-aminophenyl)-D-gluconamide is crucial for accelerating progress. Future research should focus on creating a feedback loop where the synthesis of new derivatives is directly informed by detailed characterization and application-oriented screening. This synergistic strategy would enable a more rapid and efficient exploration of the structure-activity relationships of these compounds. By closely linking the synthetic, analytical, and applied aspects of the research, scientists can more effectively tailor the properties of these molecules for specific functions.

Unveiling Novel Biological Functions and Molecular Targets

While some biological activities of this compound derivatives have been identified, a vast landscape of potential functions remains to be explored. Future investigations should aim to uncover novel biological roles and identify the specific molecular targets with which these compounds interact. This could involve high-throughput screening in various biological assays, as well as more targeted studies to elucidate their mechanisms of action. A deeper understanding of their biological activities could pave the way for new therapeutic applications.

Engineering Advanced Supramolecular Systems

The self-assembly properties of this compound and related compounds make them excellent candidates for the construction of advanced supramolecular systems. Future research should focus on engineering novel gels, liquid crystals, and other organized structures with tailored properties. These materials could find applications in areas such as drug delivery, tissue engineering, and sensing. The ability to control the self-assembly process through chemical modification of the gluconamide (B1216962) scaffold is a particularly promising avenue for creating functional materials with precisely defined architectures.

Predictive Modeling for Rational Design

The use of computational tools and predictive modeling can significantly enhance the rational design of new this compound derivatives. By employing molecular modeling and quantitative structure-activity relationship (QSAR) studies, researchers can predict the properties and biological activities of novel compounds before they are synthesized. This approach can save time and resources by prioritizing the most promising candidates for experimental investigation. The development of accurate predictive models will be essential for navigating the vast chemical space of possible gluconamide derivatives.

Interdisciplinary Research Collaborations

The multifaceted nature of this compound research necessitates a collaborative approach. Future progress will be greatly enhanced by fostering collaborations between chemists, biologists, materials scientists, and computational scientists. By bringing together diverse expertise and perspectives, researchers can tackle the complex challenges associated with understanding and applying these versatile molecules. Such interdisciplinary collaborations will be key to unlocking the full scientific and technological potential of this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.